molecular formula C14H12N4O3 B1233825 5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine

5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine

Cat. No. B1233825
M. Wt: 284.27 g/mol
InChI Key: SNJJEQAHOQSQCU-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethyl-1-benzimidazolyl)-1-(5-nitro-2-furanyl)methanimine is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Cytotoxicity : A study by Hehir et al. (2008) in "Tetrahedron" explored the synthesis of benzimidazole derivatives, including 5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine, and their influence on cytotoxicity towards human skin fibroblast cells. They found that dimethyl group substituents significantly reduce the cytotoxicity of benzimidazolequinone (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

  • Synthesis and Electrophilic Substitution Reactions : El’chaninov et al. (2015) in the "Russian Journal of Organic Chemistry" synthesized 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole, which is closely related to the chemical , by the Weidenhagen reaction. They investigated its electrophilic substitution reactions, such as nitration, bromination, and sulfonation (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Applications in Material Science

  • Role in Organic Magnetic Materials : Ferrer et al. (2001) in "Chemistry of Materials" synthesized and characterized nitroxide radicals, including 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole. Their study focused on the role of hydrogen bonds in these compounds, exploring their crystallography and magnetic susceptibility. The research highlighted the use of such compounds in the development of organic magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

properties

Product Name

5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

(E)-N-(5,6-dimethylbenzimidazol-1-yl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C14H12N4O3/c1-9-5-12-13(6-10(9)2)17(8-15-12)16-7-11-3-4-14(21-11)18(19)20/h3-8H,1-2H3/b16-7+

InChI Key

SNJJEQAHOQSQCU-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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